molecular formula C16H16N4O4S2 B2690257 N-(2,4-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1114902-37-2

N-(2,4-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2690257
CAS No.: 1114902-37-2
M. Wt: 392.45
InChI Key: AAQLAOVWRPLCNK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule featuring a complex heterocyclic architecture, designed for advanced chemical biology and drug discovery research. This compound is built around a [1,3]thiazolo[4,5-d]pyrimidin-7-one core, a scaffold known for its significant potential in medicinal chemistry due to its ability to interact with various enzymatic targets . The molecule is further functionalized with a methylsulfanyl group at the 2-position and an acetamide linkage to a 2,4-dimethoxyphenyl group at the 6-position, creating a unique pharmacophore profile. The 2,4-dimethoxyphenyl moiety is a common feature in compounds designed for target engagement and optimization of pharmacokinetic properties . Compounds incorporating the thiazolopyrimidine scaffold, similar to this one, are frequently investigated as key intermediates or final products in the development of kinase inhibitors . The structural complexity of this molecule suggests it is a high-value chemical tool for researchers probing cellular signaling pathways. It is provided as a high-purity material to ensure reproducibility in experiments, supporting critical research stages from initial target identification and mechanism of action studies to structure-activity relationship (SAR) profiling. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-23-9-4-5-10(11(6-9)24-2)18-12(21)7-20-8-17-14-13(15(20)22)26-16(19-14)25-3/h4-6,8H,7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQLAOVWRPLCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, molecular characteristics, and biological effects based on available research findings.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C16H16N4O4S2
  • Molecular Weight : 392.45 g/mol
  • Purity : Typically around 95% .

Research indicates that compounds containing thiazole and pyrimidine moieties often exhibit a range of biological activities, including:

  • Inhibition of DNA Topoisomerases : Similar compounds have shown effectiveness in inhibiting DNA topoisomerase IB (Top1), which is crucial for DNA replication and transcription .
  • Anticancer Activity : The structural components suggest potential cytotoxicity against various cancer cell lines. For instance, thiazole-based compounds have demonstrated significant inhibitory effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Cytotoxicity

Several studies have evaluated the cytotoxic effects of related compounds. For example:

CompoundCell LineIC50 (µM)Activity
Compound AMCF-70.78High
Compound BHCT1160.62High
N-(2,4-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo...]TBDTBDTBD

These studies indicate that the thiazolo-pyrimidine structure can lead to potent anticancer activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promise in inhibiting AChE, which is relevant for treating neurodegenerative diseases .
  • Metabolic Enzyme Inhibition : The compound may also inhibit other metabolic enzymes, which could contribute to its therapeutic potential .

Case Studies

  • Cancer Cell Line Study : A study conducted on various thiazole derivatives showed that specific substitutions enhanced cytotoxicity against MCF-7 cells. The structure–activity relationship indicated that modifications at the thiazole ring could significantly influence biological activity .
  • Neuroprotective Effects : Some derivatives of thiazoles have been tested for their neuroprotective properties, suggesting that the compound may aid in conditions like Alzheimer's disease through AChE inhibition .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this thiazolopyrimidine derivative?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilic substitution efficiency, as seen in analogous syntheses .
  • Temperature : Maintaining 60–80°C prevents side reactions during cyclization steps .
  • Catalysts : Triethylamine or sodium hydride accelerates amide bond formation .
  • Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: Which analytical techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; methylsulfanyl at δ 2.5 ppm) .
  • Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 476.39 for a related compound) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Basic: How can researchers screen its biological activity in kinase inhibition assays?

Methodological Answer:

  • In vitro kinase assays : Use recombinant CDK2/Cyclin E complexes with ATPase activity measured via luminescence. IC50 values are calculated from dose-response curves (e.g., IC50 < 1 µM for CDK2 inhibition in a related thiazolopyrimidine) .
  • Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing results to positive controls like roscovitine .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent variation : Replace the methylsulfanyl group with thiomorpholine to enhance solubility (logP reduction from 3.2 to 2.7) .
  • Bioisosteric replacement : Substitute the 2,4-dimethoxyphenyl group with chlorophenyl to improve kinase selectivity .
  • Activity cliffs : Use molecular docking to identify residues (e.g., Lys89 in CDK2) critical for binding affinity .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to CDK2 (PDB: 1H1P) with flexible side chains. Prioritize poses with hydrogen bonds to Glu81 and hydrophobic contacts with Ile10 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) to avoid false negatives in kinase assays .
  • Purity verification : Use LC-MS to confirm absence of impurities (>98% purity) that may skew IC50 values .
  • Cell line authentication : STR profiling ensures consistency in cytotoxicity results .

Advanced: What methodologies improve ADMET properties of derivatives?

Methodological Answer:

  • In silico predictions (SwissADME) : Optimize logP (target < 3) and polar surface area (>90 Ų) for blood-brain barrier exclusion .
  • Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat); half-life > 30 min indicates metabolic stability .
  • hERG inhibition screening : Patch-clamp assays reduce cardiac toxicity risks .

Advanced: How does X-ray crystallography aid in conformational analysis?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) structures.
  • Torsion angle analysis : Confirm planarity of the thiazolopyrimidine core (deviation < 5°) to maintain π-π stacking with kinase targets .

Advanced: What experimental approaches elucidate reaction mechanisms?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated intermediates to identify rate-determining steps .
  • In situ FTIR : Monitor carbonyl stretching (1700–1750 cm⁻¹) during cyclization to track intermediate formation .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC (area under the curve >90% indicates stability) .
  • Light exposure testing : Use ICH Q1B guidelines to validate photostability in amber vs. clear vials .

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